molecular formula C14H15N3OS2 B456582 1-(3-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

1-(3-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

Cat. No. B456582
M. Wt: 305.4g/mol
InChI Key: CDVVPAZWOVIUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea is an aromatic amide and a member of thiophenes.

Scientific Research Applications

Structural and Physical Properties

  • Molecular Structure Analysis : The compound shows a unique molecular conformation resembling the letter L, with intramolecular hydrogen bonding contributing to its stability in the solid state. This insight helps in understanding its potential applications in various chemical and pharmaceutical processes (Yeo & Tiekink, 2019).

Biological Activities

  • Herbicidal Activities : Certain derivatives of thiourea have demonstrated significant herbicidal activities, which could imply similar potential for the subject compound in agricultural applications (Liang Fu-b, 2014).
  • Antimicrobial Properties : Thiourea derivatives have shown high antibacterial and moderate antifungal activities, suggesting that the subject compound might also possess these properties, useful in developing new antimicrobial agents (Amine et al., 2012).
  • Antimicrobial and Antifungal Activities : A study on thiourea and thiazolidinone derivatives showed potential as antimicrobial agents, indicating that similar compounds might be useful in this area (Saljooghi et al., 2017).

Chemical Sensor Applications

  • Metal Ion Detection : Some thiourea derivatives have been studied for their binding behavior towards metal ions like mercury, suggesting potential applications in chemical sensing and environmental monitoring (Ngah et al., 2017).

Physiological Effects

  • Effects on Adrenal Gland : Studies on thiourea have revealed its impact on the adrenal gland, indicating potential research avenues in endocrinology and stress response management (Chakraborty et al., 2018).

Other Applications

  • Chiral Solvating Agent : Thiourea derivatives have been used as chiral solvating agents in enantiodiscrimination of amino acids, suggesting the compound's potential in stereoselective synthesis and analysis (Recchimurzo et al., 2020).

properties

Product Name

1-(3-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea

InChI

InChI=1S/C14H15N3OS2/c1-9-4-3-5-12(6-9)15-14(19)17-16-13(18)11-7-10(2)20-8-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19)

InChI Key

CDVVPAZWOVIUFY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CSC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CSC(=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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